Isobutyl(trimethoxy)silane

Descripción general

Descripción

Synthesis Analysis

The papers provided do not specifically mention the synthesis of isobutyl(trimethoxy)silane. However, the synthesis of related silane compounds, such as tris(trimethylsilyl)silane, is discussed. In the first paper, tris(trimethylsilyl)silane is used to induce bicyclization of 1,6-dienes and 1,6-enynes, leading to the formation of complex bicyclic structures . This suggests that silanes can be used as reagents in the synthesis of cyclic organic compounds.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the structure of tris(trimethylsilyl)silane is likely similar in that it contains silicon atoms bonded to carbon-containing groups. The presence of trimethylsilyl groups in tris(trimethylsilyl)silane indicates that these bulky groups can influence the reactivity and stability of the silane .

Chemical Reactions Analysis

The papers discuss the use of tris(trimethylsilyl)silane in various chemical reactions. In the first paper, it is used to generate bicyclic compounds from dienes and enynes . The second paper describes tris(trimethylsilyl)silane as a radical-based reducing agent for various organic substrates, including halides, selenides, and isocyanides, and as a hydrosilylating agent for ketones and alkenes . This indicates that silanes can participate in a wide range of chemical reactions, often involving radical intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, the reactivity of tris(trimethylsilyl)silane with various organic compounds suggests that silanes, in general, can exhibit significant chemical reactivity, particularly in the presence of radical initiators or under conditions that promote radical formation . The rate constants measured for reactions involving tris(trimethylsilyl)silane radicals indicate that the reactivity can be quite high, especially with substrates that have activated double bonds or electron-withdrawing groups .

Aplicaciones Científicas De Investigación

1. Construction and Civil Engineering

Isobutyl(trimethoxy)silane has been effectively used in the construction industry, particularly for treating reinforced concrete bridge piers. Its application significantly reduces the ingress of chloride ions from deicing salts, which are a major cause of reinforcement corrosion and rapid deterioration of bridges. Studies have shown that silane treatments can reduce chloride ingress by 65% and substantially increase the time to corrosion, with the treatment remaining fully effective even after 10 years of service (Vassie & Calder, 2000).

2. Surface Modification and Photografting

This compound has been utilized in synthesizing bifunctional molecules for patterned surface modifications. These molecules bear both a photoreactive unit and an anchoring unit, which are crucial in applications like photografting of vinyl monomer on glass surfaces and photoinduced deprotection and patterning of hydroxyl-terminated siloxane-based monolayers. The photoreactivity allows for changes in the properties of the surface upon exposure to UV light, enabling the creation of reactive hydroxyl-terminated monolayers without affecting the film quality (Lex et al., 2008) (Zubkov et al., 2005).

3. Polymer Composites

In the field of polymer composites, this compound has played a role in modifying the surface property of silica nanoparticles to improve interfacial properties. The surface properties of modified silica, such as grafting density and consequent surface energy, are significantly influenced by the molecular structure of the silane. Precise control over these properties is essential for achieving maximum interfacial bonding between the filler and polymer, and research has established quantitative correlations between microscopic surface characters and macroscopic surface properties in this context (Ji et al., 2017).

4. Microfluidics

The application of this compound extends to the realm of microfluidics, where it has been used to bond plastic substrates to PDMS membranes. This enables actuated membrane microfluidics in plastic devices, with bond strength degradation in aqueous environments being mitigated by using bis-silanes with larger alkoxy end groups. Such applications demonstrate the material's potential in creating hydrolytically stable active microfluidic devices (Lee & Ram, 2009).

5. Organoclay Modification

This compound has been utilized to investigate the effects of organoclay modification on the microstructure and properties of polypropylene-organoclay nanocomposites. The modification process, which involves the preliminary intercalation of the organoclay with a surfactant followed by grafting with silane, leads to a uniform dispersion of nonagglomerated tactoids in the nanocomposite. This results in a mixed morphology and affects the linear viscoelastic properties of the nanocomposites in the melt state, indicating the sensitivity of these properties to the interaction between the clay platelets and the polymer (Lee et al., 2006).

Safety and Hazards

Isobutyl(trimethoxy)silane is a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

Relevant Papers

The relevant papers analyzed for this response include a study on the Density Functional Theory and Natural Bond Order analysis of this compound , and various other resources . These papers provide more detailed information on the properties and applications of this compound.

Mecanismo De Acción

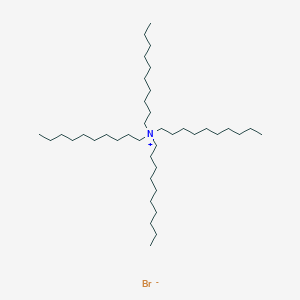

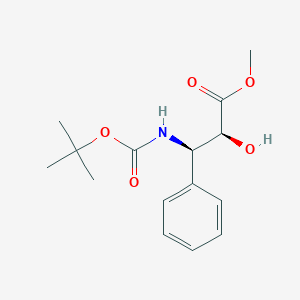

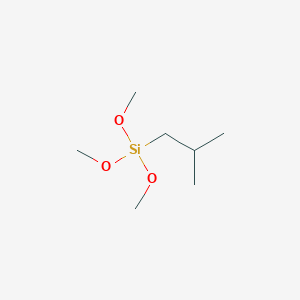

Isobutyltrimethoxysilane, also known as Isobutyl(trimethoxy)silane, is a chemical compound with the formula (CH3)2CHCH2Si(OCH3)3 . It belongs to the family of organosilicon compounds and plays a crucial role in various industrial applications .

Target of Action

The primary targets of Isobutyltrimethoxysilane are substrates used in various industries. It is commonly used as a coupling agent in the production of adhesives, sealants, and coatings . The compound’s isobutyl and trimethoxysilane functional groups interact with these substrates to enhance adhesion and durability .

Mode of Action

Isobutyltrimethoxysilane interacts with its targets through its methoxy (–OCH3) groups. These groups can react with surfaces, forming strong bonds that enhance adhesion . The compound is also highly reactive due to the presence of the silicon-oxygen bond, which allows it to undergo various chemical reactions .

Biochemical Pathways

Isobutyltrimethoxysilane affects the biochemical pathways involved in the formation of adhesives, sealants, and coatings. It reacts with the surface of substrates, creating a strong and long-lasting connection . This reaction is crucial in industries where adhesion is critical .

Pharmacokinetics

While the ADME properties of Isobutyltrimethoxysilane are not explicitly mentioned in the search results, it is known that the compound is a colorless liquid with a density of 0.93 g/mL at 25 °C (lit.) . Its reactivity and ability to form strong bonds suggest that it may have good bioavailability in its applications .

Result of Action

The result of Isobutyltrimethoxysilane’s action is the formation of durable and high-performance adhesives, sealants, and coatings . It enhances the adhesion of coatings to various substrates, providing a protective and durable layer . This makes it valuable in industries such as automotive, construction, and electronics, where coatings play a crucial role in protecting surfaces from environmental factors .

Action Environment

The action of Isobutyltrimethoxysilane can be influenced by environmental factors. For instance, the compound’s reactivity may be affected by temperature and humidity . .

Propiedades

IUPAC Name |

trimethoxy(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJRNCYWTVGEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

180537-00-2 | |

| Record name | Silane, trimethoxy(2-methylpropyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180537-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1066366 | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

18395-30-7 | |

| Record name | Isobutyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(2-methylpropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Isobutyl(trimethoxy)silane interact with silica surfaces and what are the downstream effects?

A1: this compound (iBu) readily reacts with silanol groups (Si-OH) present on the surface of silica. This reaction leads to the covalent attachment of iBu to the silica surface, effectively modifying its properties. The hydrophobic isobutyl groups introduced by iBu alter the silica's surface energy, making it more hydrophobic. [, ] This modification is particularly useful for creating amphiphilic silica particles when combined with hydrophilic modifications, enabling their use as emulsifiers in oil/water systems. [, , ]

Q2: What is the role of this compound in enhancing the adsorption properties of materials like Bentonite?

A2: While the provided abstract doesn't offer specifics on the mechanism, this compound is likely used to modify the surface properties of Bentonite. [] This modification, often achieved through silanization reactions, can alter Bentonite's hydrophobicity, surface area, and interaction with target molecules, ultimately influencing its adsorption capacity for substances like Epigallocatechin Gallate.

Q3: Can you describe the structural characteristics of this compound, including its molecular formula and weight?

A3: this compound has the molecular formula C₇H₁₈O₃Si and a molecular weight of 178.3 g/mol. While the provided abstracts don't detail specific spectroscopic data, common characterization techniques for silanes like iBu include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Q4: How does the ratio of this compound to hydrophilic modifiers affect the properties of modified silica sols?

A4: Research indicates that the balance between this compound (iBu) and hydrophilic modifiers like polyethylene glycol methyl ether (MPEG) is crucial for tuning the properties of silica sols. [] A higher proportion of iBu leads to increased hydrophobicity of the modified silica. [] For applications like emulsion stabilization, a balance favoring iBu is necessary for optimal performance. [] This balance ensures sufficient surface activity and interaction at the oil-water interface to achieve stable emulsions.

Q5: What are the potential applications of this compound in improving material performance?

A5: this compound shows promise in enhancing the properties of various materials. For instance, it can be incorporated into anticorrosive coatings for storage tanks, where it improves the coating's static electricity conduction properties. [] This application highlights its ability to modify surface properties and enhance material functionality in specific environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.